Phenothiazine, 10-(2-((2-chloroethyl)methylamino)propyl)-

Anticancer screening Leukemia Structure-activity relationship

Phenothiazine, 10-(2-((2-chloroethyl)methylamino)propyl)- (CAS 101976-33-4) is a 'half-mustard type' phenothiazine derivative. It features a tricyclic phenothiazine core substituted at the N-10 position with a propylene linker bearing a chloroethyl methylamino side chain.

Molecular Formula C18H22Cl2N2S
Molecular Weight 369.4 g/mol
CAS No. 101976-33-4
Cat. No. B14068613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenothiazine, 10-(2-((2-chloroethyl)methylamino)propyl)-
CAS101976-33-4
Molecular FormulaC18H22Cl2N2S
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)CCCl.Cl
InChIInChI=1S/C18H21ClN2S.ClH/c1-14(20(2)12-11-19)13-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21;/h3-10,14H,11-13H2,1-2H3;1H
InChIKeySHGVNMFLNPHKJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenothiazine, 10-(2-((2-chloroethyl)methylamino)propyl)-: A Half-Mustard Phenothiazine for Anticancer SAR and Selectivity Research


Phenothiazine, 10-(2-((2-chloroethyl)methylamino)propyl)- (CAS 101976-33-4) is a 'half-mustard type' phenothiazine derivative. It features a tricyclic phenothiazine core substituted at the N-10 position with a propylene linker bearing a chloroethyl methylamino side chain [1]. This structural motif places it within the broader class of alkylating phenothiazines, which have been investigated for their antiproliferative, anticalmodulin, and multidrug resistance reversal activities [2]. Unlike fully alkylating nitrogen mustards, the compound contains a single 2-chloroethyl group, which confers distinct reactivity and selectivity profiles that are not predictable from non-alkylating phenothiazines or bis-chloroethyl analogs [3].

Why Phenothiazine, 10-(2-((2-chloroethyl)methylamino)propyl)- Cannot Be Replaced by Other Half-Mustard or Non-Alkylating Phenothiazines


Substitution within the half-mustard phenothiazine class is not straightforward. Quantitative NCI-60 screening data reveal that the antiproliferative potency and tumor-type specificity of these compounds are exquisitely sensitive to three structural variables: (i) the length of the linker between the phenothiazine ring and the side-chain nitrogen (propylene vs. butylene), (ii) the substituent at the C-2 position of the phenothiazine core (H, Cl, or CF₃), and (iii) the presence of one versus two chloroethyl groups on the side chain [1][2]. For Phenothiazine, 10-(2-((2-chloroethyl)methylamino)propyl)- (a propylene-linked, C-2 H, mono-chloroethyl derivative), these structural features produce a selectivity fingerprint that differs markedly from butylene-linked, C-2-substituted, or bis-chloroethyl analogs. Therefore, substituting this compound with a closely related analog will alter the antitumor selectivity profile and alkylation kinetics, potentially compromising experimental reproducibility or structure-activity relationship (SAR) conclusions [3].

Quantitative Differentiation Evidence for Phenothiazine, 10-(2-((2-chloroethyl)methylamino)propyl)-


Propylene Linker Retains Antileukemic Activity Comparable to Butylene-Linked Analogs in Specific Leukemia Subtypes

In the NCI-60 panel, propylene-linked half-mustard phenothiazines demonstrated antileukemic activity statistically indistinguishable from butylene-linked analogs on RPMT 8226 and SR leukemia cell lines, despite butylene-linked compounds being significantly more potent against CCRP-CEM, HL-60 (TB), K-562, and MOLT-4 cells. This differential selectivity profile is structurally encoded by the propylene bridge [1][2].

Anticancer screening Leukemia Structure-activity relationship

Unsubstituted C-2 Position Confers Distinct Tumor-Type Sensitivity Profile Versus C-2 Cl or CF₃ Analogs

The tumor-type specificity of half-mustard phenothiazines is modulated by the C-2 substituent. Compounds with C-2 H (the present compound) exhibit a sensitivity pattern across 54 tumor cell lines that differs from C-2 Cl and C-2 CF₃ analogs. Specifically, C-2 CF₃ derivatives showed enhanced activity against MDA-MB-435 breast cancer cells, while C-2 Cl substitution improved activity against certain AIDS-related lymphoma lines, but the selectivity hierarchy across all 54 lines (colon > leukemia > melanoma > prostate > CNS > breast > lung > renal > ovarian) was established for the class as a whole [1][2].

Tumor-type specificity C-2 substitution Anticancer SAR

Mono-Chloroethyl (Half-Mustard) Architecture Reduces Off-Target Alkylation Potential Versus Bis-Chloroethyl Mustards

The full mustard fluphenazine-mustard irreversibly inhibits calmodulin with an IC50 of 10 µM and dopamine D2 receptors with an IC50 of 100 nM, and induces single-strand DNA breaks in intact cells. By contrast, half-mustard phenothiazines possess only one reactive chloroethyl group, which is expected to result in slower alkylation kinetics and reduced DNA cross-linking potential [1]. While direct comparative DNA damage data for Phenothiazine, 10-(2-((2-chloroethyl)methylamino)propyl)- are not available, the mechanistic implication is that the half-mustard architecture may limit off-target genotoxicity compared to bis-chloroethyl mustards, an attribute relevant for safety profiling in preclinical development [2].

Alkylation selectivity Calmodulin inhibition Dopamine receptor binding

Chloroethyl Phenothiazines Retain Antimutagenicity Equivalent to Parent Compounds, Distinguishing Them from Phthalimido Derivatives

In the Salmonella typhimurium TA98 Ames assay, chloroethyl-substituted phenothiazines (including the half-mustard class) exhibited antimutagenic activity equivalent to their non-alkylating parent phenothiazines, whereas phthalimido-substituted derivatives demonstrated 50% higher antimutagenicity. This quantitative difference establishes that the chloroethyl group preserves, but does not enhance, the intrinsic antimutagenic properties of the phenothiazine scaffold [1].

Antimutagenicity Ames test Chemoprevention

Propylene Linker Imparts Differential Activity in Renal Cancer: Butylene-Linked Analogs Active, Propylene-Linked Inactive on RXF-393 and TK-10 Lines

Among renal cancer cell lines, a striking linker-length dependence was observed: butylene-linked phenothiazine-ureas were active against the 786-0, RXF-393, and TK-10 renal carcinoma lines, while propylene-linked compounds were entirely inactive on these same lines. This 'on/off' switch dictated by the propylene linker provides a clear negative-selectivity signature that can be exploited in SAR studies or in designing renal cancer-targeted agent libraries [1][2].

Renal cell carcinoma Linker length SAR Drug resistance

Recommended Research and Procurement Scenarios for Phenothiazine, 10-(2-((2-chloroethyl)methylamino)propyl)-


Leukemia Subtype Selectivity Profiling Studies

The compound is suited for studies comparing antileukemic activity of propylene-linked versus butylene-linked half-mustard phenothiazines across the NCI leukemia panel. Its near-identical potency to butylene analogs on RPMT 8226 and SR lines, contrasting with lower potency on CCRP-CEM, HL-60, K-562, and MOLT-4, makes it a valuable probe for investigating the molecular basis of leukemia subtype selectivity [1][2].

C-2 Substituent SAR: Baseline Reference Compound

As the C-2 unsubstituted (C-2 H) member of the half-mustard series, this compound serves as the essential baseline for SAR studies quantifying the impact of C-2 Cl and C-2 CF₃ substituents on tumor-type specificity, potency, and P-glycoprotein substrate recognition [1][2].

Renal Cell Carcinoma Linker-Length Selectivity Investigation

The compound's inactivity on RXF-393, 786-0, and TK-10 renal cancer cell lines (in contrast to active butylene analogs) positions it as a compelling negative-control tool for investigating linker-length-dependent mechanisms of drug uptake, efflux, or target engagement in renal cell carcinoma models [1][2].

Half-Mustard vs. Full-Mustard Alkylation Kinetics and DNA Damage Profiling

For studies comparing genotoxic potential, this compound can be directly benchmarked against fluphenazine-mustard (a full mustard with established IC50 values of 100 nM for D2 receptors and 10 µM for calmodulin) to dissect the contribution of mono- versus bis-alkylation to DNA damage, cytotoxicity, and therapeutic index [1][2].

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